

Butylmalonic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butylmalonic acid*

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An In-depth Technical Guide to **Butylmalonic Acid**

This technical guide provides a comprehensive overview of **butylmalonic acid**, including its chemical identity, physicochemical properties, and synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: 2-butylpropanedioic acid[1]

Synonyms:

- **Butylmalonic acid**[1][2][3]
- **n-Butylmalonic acid**[1][2][4]
- **2-n-Butylmalonic acid**[1][2][4]
- **2-Butylpropanedioic acid**[2]
- **1,1-Pentanedicarboxylic acid**[2][4]
- **α -Carboxycaproic acid**[2][4]
- **Propanedioic acid, butyl-**[2][4]

- Malonic acid, butyl-[2][4]
- NSC 791[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **butylmalonic acid**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₄	[1][2]
Molecular Weight	160.17 g/mol	[1]
CAS Number	534-59-8	[1][2]
Appearance	White crystalline powder	[2][5]
Melting Point	105-107 °C	[3][6][7]
Boiling Point	333.1 °C at 760 mmHg	[5]
Density	1.197 g/cm ³	[5]
Water Solubility	438 g/L at 25 °C	[2][3]
pKa	2.96 at 5 °C	[2][3]

Experimental Protocols

Synthesis of Diethyl n-Butylmalonate (Precursor to Butylmalonic Acid)

This protocol is adapted from a known procedure for the synthesis of ethyl n-butylmalonate, a common precursor to **butylmalonic acid**.

Materials:

- Sodium (metal)
- Absolute ethyl alcohol

- Diethyl malonate (redistilled)
- n-Butyl bromide (redistilled)
- Water

Procedure:

- In a flask equipped with a reflux condenser, dissolve sodium in absolute ethyl alcohol to prepare sodium ethoxide.
- Cool the sodium ethoxide solution to approximately 50°C.
- Slowly add redistilled diethyl malonate to the solution with stirring.
- Gradually add redistilled n-butyl bromide to the resulting clear solution. The reaction is exothermic and may require cooling.
- Reflux the reaction mixture until it is neutral to moist litmus paper (approximately 2 hours).
- Distill off the excess alcohol from the reaction mixture.
- Add water to the residue and shake thoroughly.
- Separate the upper layer, which is the crude diethyl n-butylmalonate.
- Purify the product by distillation under reduced pressure. The fraction boiling at 130-135°C at 20 mmHg is collected.

General Protocol for Saponification to Butylmalonic Acid

This is a general procedure for the preparation of alkylmalonic acids from their diethyl esters via acid-catalyzed saponification.[8]

Materials:

- Diethyl n-butylmalonate

- Acid ion-exchange resin (e.g., Lewatit® SP 112, H⁺ form)
- Demineralized water
- Toluene

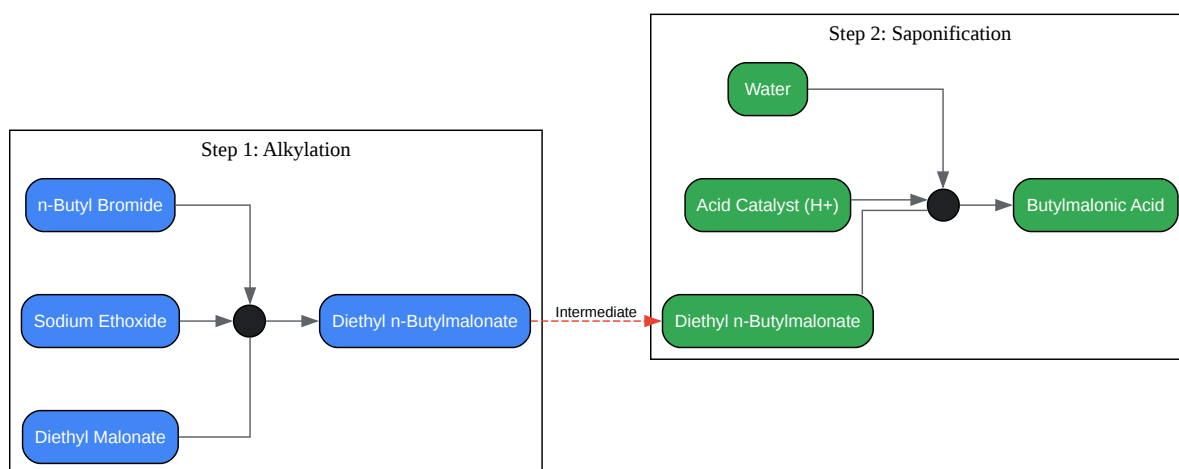
Procedure:

- Combine diethyl n-butylmalonate, demineralized water, and the acid ion-exchange resin in a reaction vessel.
- Heat the mixture to a temperature between 50-70°C under reduced pressure (100-1000 mbar).
- Continuously distill off the ethanol that is formed during the reaction.
- After the saponification is complete, add toluene to the reaction mixture to azeotropically remove the water.
- The **butylmalonic acid** will precipitate as crystals.
- Filter the crystals, wash them with toluene, and dry to obtain the final product.

Visualizations

Synthesis Workflow of Butylmalonic Acid

The following diagram illustrates the two-step synthesis process of **butylmalonic acid**, starting from diethyl malonate.

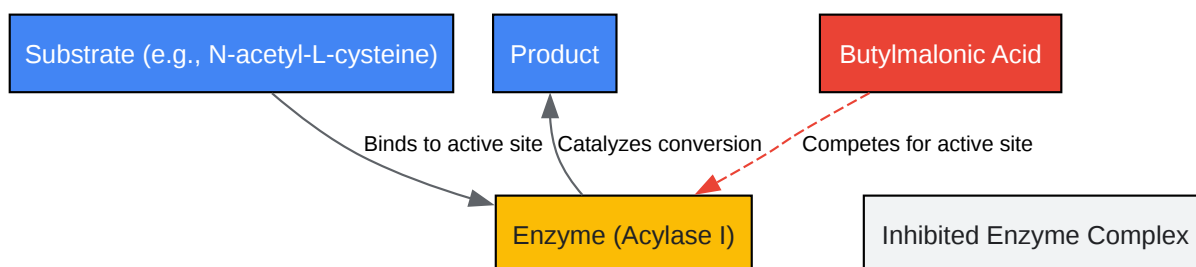


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Caption: A two-step synthesis of **Butylmalonic Acid**.

Inhibitory Action of Butylmalonic Acid

Butylmalonic acid has been identified as an inhibitor of acylase I.[9] The diagram below conceptualizes its role as a competitive inhibitor in a generic enzymatic pathway.



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- To cite this document: BenchChem. [Butylmalonic acid IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203428#butylmalonic-acid-iupac-name-and-synonyms]

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Address: 3281 E Guasti Rd

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